[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone
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Overview
Description
OSM-S-132 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through collaborative and open research efforts. OSM-S-132 has been identified as a promising candidate due to its potent activity against malaria parasites and its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-132 involves several key steps. The starting material is typically a chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-132 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yields and reduce costs, as well as ensuring that the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions
OSM-S-132 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-132 may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
OSM-S-132 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-132 involves its interaction with specific molecular targets within the malaria parasite. Studies have shown that it inhibits the enzyme asparagine tRNA synthetase, which is essential for protein synthesis in the parasite . This inhibition leads to the disruption of protein synthesis and ultimately the death of the parasite. The compound also activates the amino acid starvation response, further contributing to its antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound with potent activity against malaria parasites.
Uniqueness
OSM-S-132 is unique in its combination of potent antimalarial activity and favorable pharmacokinetic properties. It has shown lower mammalian cell toxicity and a lower propensity for resistance development compared to similar compounds . Additionally, its ability to inhibit asparagine tRNA synthetase through a reaction hijacking mechanism sets it apart from other antimalarial agents .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[4-(4-aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H16N4O2S/c18-16-15-13(19-10-20-16)9-14(24-15)11-1-3-12(4-2-11)17(22)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,18,19,20) |
InChI Key |
KOSDTDDFEYEHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CC4=C(S3)C(=NC=N4)N |
Origin of Product |
United States |
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